molecular formula C6H8 B8750799 2-Methyl-1,3-cyclopentadiene CAS No. 3727-31-9

2-Methyl-1,3-cyclopentadiene

Cat. No.: B8750799
CAS No.: 3727-31-9
M. Wt: 80.13 g/mol
InChI Key: AHQZRFBZJSCKAV-UHFFFAOYSA-N
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Description

2-Methyl-1,3-cyclopentadiene (C₆H₈) is a substituted cyclopentadiene featuring a methyl group at the 2-position of the conjugated diene system. Its structure enables significant reactivity in Diels-Alder cycloadditions, making it valuable in organic synthesis . Key applications include the synthesis of complex molecules such as benzonorbornadienes via reactions with dienophiles like benzyne or maleic anhydride . Thermal isomerization studies reveal competing [1,5] sigmatropic hydrogen shifts at elevated temperatures (65–70°C), which influence its stability and reaction pathways .

Scientific Research Applications

Applications in Fragrance Industry

One of the most significant applications of 2-methyl-1,3-cyclopentadiene is in the synthesis of fragrance compounds. It serves as an intermediate for producing ligustral, a key ingredient known for its fresh green scent. The global demand for ligustral is substantial, estimated at approximately 2000 tons per year . The Diels-Alder reaction involving this compound allows for the formation of cyclohexene derivatives that enhance the olfactory properties of perfumes and cosmetics.

Table 1: Fragrance Applications of this compound

CompoundApplicationCharacteristics
LigustralPerfumes and cosmeticsFresh green scent
Other derivativesFragrance formulationsVarious olfactory notes

Pharmaceutical Applications

In addition to its role in the fragrance industry, this compound has potential applications in pharmaceuticals. Its structural properties allow it to participate in various chemical reactions that can lead to the development of new drug candidates. The compound's ability to form stable intermediates makes it valuable in synthetic pathways for complex organic molecules.

Case Study: Synthesis of Pharmaceutical Intermediates

A study demonstrated the use of this compound as a precursor for synthesizing biologically active compounds. By employing Diels-Alder reactions with different dienophiles, researchers were able to generate a series of novel compounds that exhibited promising activity against specific biological targets . This highlights the versatility of this compound in medicinal chemistry.

Industrial Applications

The compound is also utilized in various industrial processes beyond fragrances and pharmaceuticals. Its reactivity makes it suitable for polymer production and as a building block in organic synthesis.

Table 2: Industrial Applications

ApplicationDescription
Polymer ProductionUsed as a monomer in synthetic rubber manufacturing
Organic SynthesisActs as a building block for complex organic molecules

Chemical Reactions Analysis

Dimerization via Diels-Alder Reaction

MCPD undergoes self-Diels-Alder dimerization to form dimethyldicyclopentadiene (DMDCPD) isomers. The reaction is thermally reversible, similar to cyclopentadiene’s dimerization . Key findings include:

  • Isomer distribution : At 120°C, DMDCPD isomers are produced in specific ratios, with endo-2,5-dimethyl-DCPD (32.0%) and endo-3,5-dimethyl-DCPD (36.2%) as major products .

  • Reaction conditions : Higher temperatures favor exo products, while lower temperatures favor endo products .

  • Kinetics : MCPD dimerizes faster than cyclopentadiene due to its electron-donating methyl group, enhancing reactivity .

DMDCPD IsomerRetention Index (HP-PONA)Ratio in Commercial Product
endo-2,5-dimethyl1134.432.0%
endo-3,5-dimethyl1160.836.2%
endo-2,4-dimethyl1108.65.3%

Codimerization with Other Dienes

MCPD participates in codimerization with electron-deficient dienophiles or other dienes:

  • Electron-deficient dienophiles : MCPD reacts rapidly with maleic anhydride, N-phenyl maleimide, and p-benzoquinone due to its electron-rich nature .

  • Codimerization with isoprene : At 120°C, MCPD codimerizes with isoprene, producing mixed products. The reactivity order of codimerization partners is: 1-pentene > cis-2-pentene > trans-1,3-pentadiene .

  • Kinetic data : Codimerization rate constants are 1–2 orders of magnitude lower than MCPD self-dimerization .

Isomerization and Sigmatropic Shifts

MCPD undergoes 1,5-sigmatropic shifts at elevated temperatures, leading to isomerization. For example, decarboxylation of substituted MCPD derivatives can result in double-bond migration, forming thermodynamically stable isomers .

Solvent and Temperature Effects

  • Solvent influence : Reactions in polar solvents (e.g., water) are accelerated due to stabilization of transition states .

  • Thermal stability : MCPD dimers revert to monomers at temperatures above 180°C, a property exploited in industrial processes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-1,3-cyclopentadiene, and how can its purity be validated?

  • Methodological Answer : The synthesis of this compound derivatives often involves isomerization reactions under reflux conditions. For example, refluxing 2-methyl-1,3-cyclopentadienyl formate with catalytic acid generates the target compound, monitored via GC-MS until completion . Post-reaction, solvent removal under reduced pressure and purification via silica gel column chromatography yield high-purity products (e.g., 95% yield). Characterization requires 1^1H/13^13C NMR, LRMS, and HRMS to confirm structure and purity .
  • Key Data :

ParameterValue/Technique
Reaction Time5 hours (reflux)
Purification MethodSilica gel chromatography
Yield95%
Analytical ToolsGC-MS, NMR, HRMS

Q. How do physical properties of this compound influence its reactivity in Diels-Alder reactions?

  • Methodological Answer : The compound’s low steric hindrance and electron-rich diene system enhance its reactivity in [4+2] cycloadditions. For instance, benzyne reacts preferentially with the 2-methyl-substituted position due to favorable orbital overlap and reduced steric effects . UV-Vis spectroscopy (e.g., wavelength absorption order: this compound > 2-Methyl-1,4-pentadiene) confirms conjugation stability, which correlates with reaction rates .
  • Key Data :

Reactivity TrendSubstituent Position Preference
Benzyne Cycloaddition2-methyl > 1-methyl
Conjugation StabilityConfirmed via UV-Vis λmax shifts

Advanced Research Questions

Q. How can regioselectivity in cycloadditions of this compound be experimentally determined?

  • Methodological Answer : Competitive reactions with substituted dienophiles (e.g., benzyne, maleic anhydride) and analysis of adduct ratios via 1^1H NMR reveal regioselectivity. For example, 5-methyl-1,3-cyclopentadiene forms syn-adducts with benzyne (9-methyl group syn to the benzene ring), validated by NOESY spectroscopy . Steric and electronic effects are quantified using Hammett plots or computational models (DFT) .

Q. What strategies resolve contradictions in stereochemical assignments of Diels-Alder adducts?

  • Methodological Answer : Historical reliance on NMR chemical shifts for stereochemical determination is unreliable due to environmental effects. Instead, X-ray crystallography (e.g., ORTEP diagrams) or NOESY experiments provide unambiguous assignments. For example, syn/anti adducts of 5-methyl-1,3-cyclopentadiene with N-phenylmaleimide were re-evaluated using crystallography, disproving earlier NMR-based claims .

Q. How do computational models enhance understanding of this compound’s electronic structure?

  • Methodological Answer : Density Functional Theory (DFT) calculations and multipolar atom modeling analyze charge-density distribution and frontier molecular orbitals. Synchrotron X-ray diffraction data paired with DFT reveal electron-withdrawing/donating effects of substituents, explaining reactivity trends in cycloadditions .

Q. What experimental precautions are necessary to mitigate isomerization during reactions?

  • Methodological Answer : Isomerization via [1,5]-sigmatropic shifts occurs at elevated temperatures (>65°C). Real-time monitoring via GC-MS or in situ IR spectroscopy ensures reaction control. For equilibrium mixtures, quenching at optimal timepoints (e.g., 5 hours for benzyne reactions) minimizes side products .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental reactivity data?

  • Methodological Answer : Conflicting results (e.g., unexpected regioselectivity in cycloadditions) require multi-technique validation. For example, if DFT predicts 1-methyl reactivity but experiments favor 2-methyl, re-examine solvent effects, steric contributions, or transition-state dynamics using hybrid QM/MM simulations. Cross-referencing with kinetic isotope effects or substituent parameter databases (e.g., Hammett σ values) clarifies discrepancies .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Reactivity Comparisons

Positional Isomers: 1-Methyl-1,3-cyclopentadiene vs. 2-Methyl-1,3-cyclopentadiene

  • Substituent Position and Reactivity: this compound exhibits higher reactivity in Diels-Alder reactions compared to its 1-methyl isomer. This is attributed to reduced steric hindrance and favorable electronic effects at the 2-position, which enhance dienophile interaction . 1-Methyl-1,3-cyclopentadiene shows lower reactivity due to steric and electronic constraints.

Homologs: 2-Ethyl-1,3-cyclopentadiene

  • Molecular Formula : C₇H₁₀ (vs. C₆H₈ for 2-methyl derivative) .
  • Structural isomerism data for this compound are cataloged by NIST, but detailed reactivity studies are sparse .

Bulky Substituents: tert-Butyl-1,3-cyclopentadiene

  • Thermal Decomposition : At high temperatures (996–1127 K), this compound undergoes ring-expansion reactions, yielding toluene, isobutene, and 1,3-cyclopentadiene. The tert-butyl group destabilizes the ring, favoring decomposition over cycloaddition .

Ring Size Variants: 1-Methyl-1,4-cyclohexadiene

  • Structure : A six-membered cyclohexadiene derivative (C₇H₁₀).
  • Applications : Dominates as a volatile organic compound (32.2% abundance) in microbial cultures, highlighting its biological relevance .

Key Data Table

Compound Name Molecular Formula Molecular Weight Substituent Position Reactivity/Stability Findings Applications/Context
This compound C₆H₈ 80.13 2-methyl High Diels-Alder reactivity (2 > 1) Organic synthesis
1-Methyl-1,3-cyclopentadiene C₆H₈ 80.13 1-methyl Lower reactivity; biomarker in lung cancer Medical diagnostics
2-Ethyl-1,3-cyclopentadiene C₇H₁₀ 94.15 2-ethyl Limited reactivity data Reference standard
tert-Butyl-1,3-cyclopentadiene C₉H₁₄ 122.21 tert-butyl Thermal decomposition to toluene Pyrolysis studies
1-Methyl-1,4-cyclohexadiene C₇H₁₀ 94.15 1-methyl, 1,4-diene Major microbial volatile (32.2%) Microbial volatile analysis

Notes

Reactivity Trends : Substituent position (1-, 2-, or 5-) critically impacts cyclopentadiene reactivity. Electron-withdrawing groups (e.g., trimethylsilyl) reduce reactivity, while methyl groups at the 2-position enhance it .

Contradictions in Data : Assigning stereochemistry in Diels-Alder adducts based on NMR chemical shifts is unreliable, as demonstrated by discrepancies in bridge proton shifts .

Emerging Applications : Substituted cyclopentadienes are gaining traction in medicinal chemistry, particularly as biomarkers and in luminescence studies .

Preparation Methods

Alkali Metal-Mediated Methylation of Cyclopentadiene

The reaction of cyclopentadiene with methylating agents in the presence of alkali metals or their hydroxides is a well-documented method. A Chinese patent (CN101205168B) outlines a two-step process involving the formation of sodium or potassium cyclopentadienide followed by methylation with liquid monochloromethane (CH₃Cl) .

Reaction Mechanism and Conditions

  • Formation of Cyclopentadienide Anion :
    Cyclopentadiene reacts with sodium (Na), potassium (K), or their hydroxides (NaOH/KOH) to form sodium or potassium cyclopentadienide. This step typically occurs at ambient temperatures (20–25°C) under inert atmospheric conditions.

  • Methylation with Liquid Monochloromethane :
    The cyclopentadienide intermediate is treated with liquid CH₃Cl in a closed reactor. Key parameters include:

    • Pressure : 0–0.5 MPa (gauge pressure)

    • Temperature : -10°C to 40°C

    • Catalyst : Homogeneous conditions without additional catalysts
      Liquid-phase feeding of CH₃Cl enhances reaction efficiency compared to gas-phase methods, as it ensures better mixing and reduces side reactions .

Yield and Selectivity

  • Yield : 70–85% (depending on purity of starting materials)

  • By-products : Dimethylcyclopentadiene (<5%) and unreacted cyclopentadiene (<10%)

  • Purification : Distillation under reduced pressure (30–50 mmHg) isolates the product with >95% purity .

Catalytic Dehydrogenation of Methylcyclopentane

Industrial-scale production often utilizes catalytic dehydrogenation of methylcyclopentane, a process highlighted in kinetic studies from EvitaChem.

Process Overview

Methylcyclopentane undergoes dehydrogenation over platinum (Pt) or palladium (Pd) catalysts supported on alumina (Al₂O₃). The reaction proceeds as:

MethylcyclopentaneΔ,Pt/Al2O32-Methyl-1,3-cyclopentadiene+2H2\text{Methylcyclopentane} \xrightarrow{\Delta, \text{Pt/Al}2\text{O}3} \text{this compound} + 2\text{H}_2

Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature400–450°CHigher temps favor dehydrogenation
Pressure1–3 atmLower pressures reduce coking
Catalyst Loading2–5 wt% PtIncreased activity at higher loadings
Space Velocity1,000–2,000 h⁻¹Lower velocities improve conversion
  • Conversion : 60–75%

  • Selectivity : 80–90% toward this compound.

Petroleum Cracking By-Product Isolation

This compound is naturally present in the C₅ fraction of petroleum cracking streams. Industrial isolation involves:

Fractional Distillation

  • Feedstock : C₅ cut from naphtha or gas oil cracking

  • Boiling Point : this compound boils at 42–44°C, enabling separation from higher-boiling isomers (e.g., 1,3-pentadiene at 44.5°C).

  • Purity : 90–95% after distillation; further purification via molecular sieves achieves >99% purity.

Challenges

  • Co-elution with structurally similar dienes necessitates advanced chromatographic techniques for high-purity recovery.

  • Scalability is limited compared to synthetic methods due to variable feedstock composition .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
Alkali Metal-Mediated70–8595+ModerateHigh
Catalytic Dehydrogenation60–7590–95HighIndustrial
Petroleum Isolation40–6099LowLimited

The alkali metal-mediated method balances cost and yield, making it suitable for laboratory and mid-scale production. Catalytic dehydrogenation dominates industrial settings due to robust scalability, while petroleum isolation is reserved for high-purity niche applications .

Emerging Techniques and Innovations

Microwave-Assisted Synthesis

Recent trials indicate that microwave irradiation reduces reaction times by 50–70% in alkali metal-mediated methylation. For example, 15-minute irradiation at 100 W achieves comparable yields to conventional 1-hour reactions.

Ionic Liquid Catalysts

Ionic liquids like 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) enhance CH₃Cl solubility in cyclopentadienide solutions, improving methylation efficiency by 20–30% .

Properties

CAS No.

3727-31-9

Molecular Formula

C6H8

Molecular Weight

80.13 g/mol

IUPAC Name

2-methylcyclopenta-1,3-diene

InChI

InChI=1S/C6H8/c1-6-4-2-3-5-6/h2,4-5H,3H2,1H3

InChI Key

AHQZRFBZJSCKAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC=C1

Origin of Product

United States

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